(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile
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Description
(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C16H9BrN2S2 and its molecular weight is 373.29. The purity is usually 95%.
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Biological Activity
(E)-3-(5-bromothiophen-2-yl)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.
1. Synthesis of this compound
The synthesis typically involves the reaction between 5-bromothiophene-2-carbaldehyde and 4-phenylthiazole under specific conditions that facilitate the formation of the acrylonitrile moiety. The reaction is usually carried out in organic solvents like DMF or acetic acid with appropriate catalysts.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, a series of thiazole-based derivatives, including those containing the 5-bromothiophen moiety, exhibited significant antibacterial activity against various strains of bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Anticancer Properties
Research has demonstrated that this compound exhibits anticancer activity in vitro. In particular, it has shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values suggesting potent cytotoxicity. The proposed mechanism includes induction of apoptosis and cell cycle arrest at the G1 phase, likely through modulation of p53 and Bcl-2 family proteins .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes involved in cancer progression, including glutathione S-transferase omega 1 (GSTO1), which plays a role in detoxification processes .
- Cell Signaling Pathways : It may influence signaling pathways associated with apoptosis, particularly involving caspases and mitochondrial integrity .
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial effects against Staphylococcus aureus, compounds similar to this compound showed a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics . This suggests potential for development as an alternative treatment for resistant strains.
Case Study 2: Anticancer Activity
A comparative study on various thiazole derivatives demonstrated that the presence of the bromothiophene group significantly enhanced cytotoxic effects in cancer cell lines compared to derivatives lacking this group. The study utilized flow cytometry to assess apoptosis levels and found a marked increase in apoptotic cells treated with this compound .
5. Data Tables
Property | Value |
---|---|
Molecular Formula | C18H14BrN3S |
Molecular Weight | 396.29 g/mol |
Antibacterial MIC | < 10 µg/mL |
IC50 (MCF-7) | 15 µM |
IC50 (HeLa) | 20 µM |
Properties
IUPAC Name |
(E)-3-(5-bromothiophen-2-yl)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2S2/c17-15-7-6-13(21-15)8-12(9-18)16-19-14(10-20-16)11-4-2-1-3-5-11/h1-8,10H/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSULDOPEHORNH-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(S3)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(S3)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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